3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens
Scientific Research Applications
3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include:
4-(Ethylaminomethyl)pyridine: This compound shares the pyridine moiety and is used in various chemical syntheses.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)benzamide: This compound has a similar pyridine and benzamide structure and is studied for its biological activity.
(4-Methoxyphenyl)(pyridin-3-yl)methanamine: This compound also contains the methoxyphenyl and pyridine groups, making it relevant for comparison in terms of reactivity and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-4-2-17(3-5-18)21-14-29-24-19(23(21)27)6-7-22-20(24)13-26(15-30-22)12-16-8-10-25-11-9-16/h2-11,14H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUUUVAZXOGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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